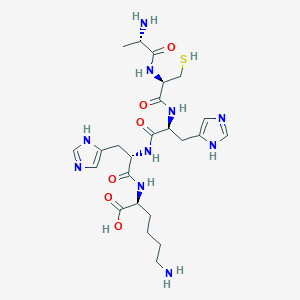
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is a complex peptide compound composed of five amino acids: L-lysine, L-alanine, L-cysteine, and two L-histidine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through fermentation.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its ability to modulate immune responses and oxidative stress.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to metal ions, such as copper, forming complexes that exhibit biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar antioxidant properties.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, another antioxidant.
Uniqueness
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is unique due to its specific sequence and the presence of two histidine residues, which may enhance its metal-binding and antioxidant properties compared to other peptides.
Eigenschaften
CAS-Nummer |
872617-54-4 |
|---|---|
Molekularformel |
C24H38N10O6S |
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H38N10O6S/c1-13(26)20(35)34-19(10-41)23(38)33-18(7-15-9-28-12-30-15)22(37)32-17(6-14-8-27-11-29-14)21(36)31-16(24(39)40)4-2-3-5-25/h8-9,11-13,16-19,41H,2-7,10,25-26H2,1H3,(H,27,29)(H,28,30)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,39,40)/t13-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
RKZZGQDBVRDBSL-CTXVOCDESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















